molecular formula C8H15N3 B2868672 4-Amino-1-ethylpiperidine-4-carbonitrile CAS No. 710350-60-0

4-Amino-1-ethylpiperidine-4-carbonitrile

Cat. No.: B2868672
CAS No.: 710350-60-0
M. Wt: 153.229
InChI Key: OSKHEBDRYLYZPN-UHFFFAOYSA-N
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Description

4-Amino-1-ethylpiperidine-4-carbonitrile is a chemical compound with the molecular formula C8H15N3 and a molecular weight of 153.23 g/mol . It is characterized by the presence of an amino group, an ethyl group, and a carbonitrile group attached to a piperidine ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon.

Industrial Production Methods: Industrial production of 4-Amino-1-ethylpiperidine-4-carbonitrile follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-1-ethylpiperidine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like alkyl halides or aryl halides in the presence of a base.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Primary amines.

    Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

4-Amino-1-ethylpiperidine-4-carbonitrile is utilized in several scientific research fields, including:

Mechanism of Action

The mechanism of action of 4-Amino-1-ethylpiperidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include binding to active sites or allosteric sites, leading to changes in the activity of the target molecule .

Comparison with Similar Compounds

  • 4-Amino-1-piperidinecarbonitrile
  • 1-Ethyl-4-piperidone
  • 4-Amino-1-ethylpiperidine

Comparison: 4-Amino-1-ethylpiperidine-4-carbonitrile is unique due to the presence of both an amino group and a carbonitrile group on the piperidine ring, which imparts distinct reactivity and application potential compared to its analogs. For instance, 4-Amino-1-piperidinecarbonitrile lacks the ethyl group, which affects its steric and electronic properties, making it less versatile in certain synthetic applications.

Properties

IUPAC Name

4-amino-1-ethylpiperidine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-2-11-5-3-8(10,7-9)4-6-11/h2-6,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSKHEBDRYLYZPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)(C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 1-ethyl-4-piperidone (13.2 ml, 100 mmol), ammonium chloride (21.4 g, 400 mmol), sodium cyanide (19.6 g, 400 (mmol) and water (550 ml) was stirred at room temperature for 48 h. The pH of the reaction mixture was adjusted to 10.1 and the product was extracted with ethyl acetate. The organic extracts were washed with brine and dried over magnesium sulfate. Rotary evaporation of the solvent gave a mixture of 4-amino-4-cyano-1-ethyl piperazine and 4-hydroxy-4-cyano-1-ethyl piperazine (7.67 g). This mixture of products was treated with 7 M ammonia in methanol (20 ml) and allowed to stand at room temperature for 24 h. The methanol and excess ammonia were removed in vacuo and the residue was cooled to give 4-amino-4-cyano-1-ethylpiperidine as a crystalline solid (7.762 g).
Quantity
13.2 mL
Type
reactant
Reaction Step One
Quantity
21.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
550 mL
Type
solvent
Reaction Step One
[Compound]
Name
4-amino-4-cyano-1-ethyl piperazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
4-hydroxy-4-cyano-1-ethyl piperazine
Quantity
7.67 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three

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